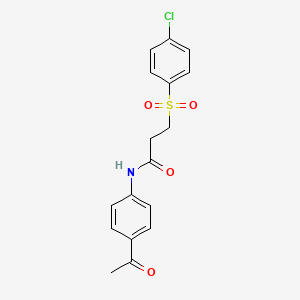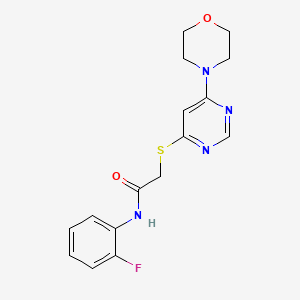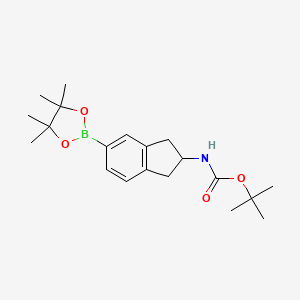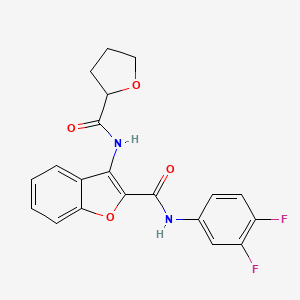
4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one” is a chemical substance with the molecular formula C21H16F4N2O2 . It has a molecular weight of 404.3575528 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a methoxy group attached to a phenyl ring, a prop-2-enylidene group, and a tetrafluoro-4-methylphenyl group attached to a pyrazolin-5-one core .Aplicaciones Científicas De Investigación
Green Synthesis Techniques
- Synthesis of Pyranopyrazoles : A study by Zolfigol et al. (2013) outlines a green, efficient method for preparing pyranopyrazoles, including derivatives with structural similarities to the specified compound. This process used isonicotinic acid as a dual and biological organocatalyst in a solvent-free environment, showcasing an eco-friendly approach in synthetic chemistry (Zolfigol et al., 2013).
Structural and Spectroscopic Analysis
- Annular Tautomerism Studies : Research by Cornago et al. (2009) conducted X-ray crystallography and NMR spectroscopy on NH-pyrazoles, closely related to the compound . This study provides insights into the structural aspects and tautomerism of such compounds (Cornago et al., 2009).
Industrial Applications
- Use in Lubricating Oils : A 2022 study by Salih and Al-Messri reported the synthesis of pyranopyrazole derivatives for use as multifunction additives in medium lubricating oils. These compounds showed potential as copper corrosion inhibitors, anti-rust agents, and antioxidants (Salih & Al-Messri, 2022).
- Corrosion Inhibition : Yadav et al. (2016) investigated pyranopyrazole derivatives for their effectiveness as corrosion inhibitors in HCl solution. This research is significant for industries dealing with metal corrosion, demonstrating the practical applications of pyrazolone derivatives in material science (Yadav et al., 2016).
Medicinal Chemistry
- Cytotoxicity Studies : A study by Hassan et al. (2014) explored the synthesis of pyrazoline derivatives and their cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan et al., 2014).
Pharmaceutical Research
- Antidepressant Activities : Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives and evaluated their antidepressant activities. This study highlights the therapeutic potential of pyrazoline derivatives in treating depression (Palaska et al., 2001).
Corrosion Science
- N80 Steel Corrosion Mitigation : Singh et al. (2020) explored the synthesis of pyrazol derivatives for corrosion mitigation of N80 steel in an acidizing environment, typical in the petroleum industry. This application underscores the compound's relevance in industrial maintenance and protection (Singh et al., 2020).
Propiedades
IUPAC Name |
(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O2/c1-11-16(22)18(24)20(19(25)17(11)23)27-21(28)15(12(2)26-27)6-4-5-13-7-9-14(29-3)10-8-13/h4-10H,1-3H3/b5-4+,15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJDLMVIZGWRIA-BETQINKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N2C(=O)C(=CC=CC3=CC=C(C=C3)OC)C(=N2)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1F)F)N2C(=O)/C(=C\C=C\C3=CC=C(C=C3)OC)/C(=N2)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)



![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)


![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)
